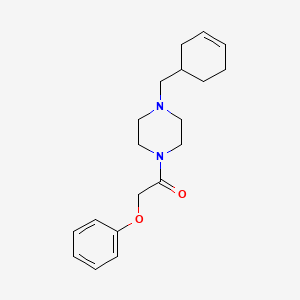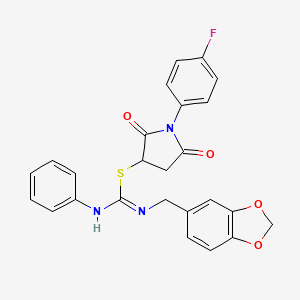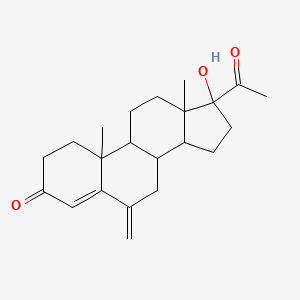
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, also known as CPP, is a compound that has been widely studied for its potential applications in scientific research. CPP is a piperazine derivative that has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various biological processes.
Mecanismo De Acción
The exact mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act as a modulator of various neurotransmitter systems in the brain. It has been shown to bind to the sigma-1 receptor, a protein that is involved in the regulation of various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. By modulating the activity of the sigma-1 receptor, 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine may be able to affect the activity of various neurotransmitters, leading to its observed effects on anxiety, depression, and pain.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has several advantages for use in laboratory experiments, including its ability to modulate various biological processes and its high potency and selectivity. However, it also has some limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine, including the development of new drugs that target the sigma-1 receptor, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine and to determine its potential for use in clinical settings.
Métodos De Síntesis
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of phenoxyacetic acid with 3-cyclohexene-1-methanol to form 3-cyclohexen-1-ylmethylphenoxyacetic acid, which can then be converted to 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine through a series of chemical reactions. Other methods of synthesis have also been developed, including the use of piperazine derivatives as starting materials.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has been widely used in scientific research for its ability to modulate various biological processes. It has been found to have anxiolytic, antidepressant, and antinociceptive effects, making it a valuable tool for investigating the mechanisms of anxiety, depression, and pain. 1-(3-cyclohexen-1-ylmethyl)-4-(phenoxyacetyl)piperazine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, making it a potential target for the development of new drugs for the treatment of psychiatric disorders.
Propiedades
IUPAC Name |
1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(16-23-18-9-5-2-6-10-18)21-13-11-20(12-14-21)15-17-7-3-1-4-8-17/h1-3,5-6,9-10,17H,4,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJKFLTIDTGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[1,3-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B5204183.png)

![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5204200.png)
![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)

![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)


![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)

![2-[2-(2-bromoethoxy)ethoxy]-1,4-dimethylbenzene](/img/structure/B5204278.png)
